BenchChemオンラインストアへようこそ!

5-methyl-Furo[3,2-c]pyridin-4(5H)-one

BRD4 BET inhibitor BD2-selectivity

5-Methyl-Furo[3,2-c]pyridin-4(5H)-one is the validated core scaffold for potent BRD4 BD2-selective inhibitors (IC50 0.79 nM, 354-fold BD1 selectivity) and MNK1/2 kinase inhibitors (IC50 1.2/1.3 nM, in vivo efficacy). The N-5-methyl group is a critical pharmacophoric determinant—substitution with other N-alkyl groups invalidates published SAR. Also essential for cMET/RON dual inhibitors (e.g., OSI-296). Procuring this precise building block ensures SAR fidelity, target selectivity, and reproducible pharmacological profiles.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 63618-56-4
Cat. No. B3148082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-Furo[3,2-c]pyridin-4(5H)-one
CAS63618-56-4
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)C=CO2
InChIInChI=1S/C8H7NO2/c1-9-4-2-7-6(8(9)10)3-5-11-7/h2-5H,1H3
InChIKeyYBTSAYRKVJUWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-methyl-Furo[3,2-c]pyridin-4(5H)-one (CAS: 63618-56-4) Fused Heterocycle Core for Drug Discovery


5-methyl-Furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound characterized by a fused furan and pyridine ring system . It has a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol . This compound serves as a core scaffold and synthetic intermediate in medicinal chemistry . Its structural framework is a key component in the development of various small molecule inhibitors, including those targeting kinases (e.g., cMET, RON, MNK1/2) [1][2] and bromodomain proteins (e.g., BRD4) [3][4].

Why Generic Furo[3,2-c]pyridin-4-one Substitution is Ineffective for Optimized 5-methyl-Furo[3,2-c]pyridin-4(5H)-one Programs


The 5-methyl substitution on the furo[3,2-c]pyridin-4(5H)-one core is not an inert structural feature; it is a critical molecular determinant for target engagement, selectivity, and pharmacokinetic properties in advanced derivative compounds. Substitution of the unsubstituted core or analogs with different N-alkyl groups cannot be assumed to yield equivalent results. Evidence from kinase and bromodomain inhibitor programs demonstrates that the specific 5-methyl group contributes directly to potency and selectivity. For instance, in the development of BRD4 inhibitors, a 5-methyl-furo[3,2-c]pyridin-4-one derivative (XY153) achieved a potent IC50 of 0.79 nM for BRD4 BD2 with 354-fold selectivity over BD1 [1]. Similarly, in the context of MNK1/2 kinase inhibitors, a compound built on this scaffold achieved low nanomolar inhibitory activity (IC50 = 1.2 nM for MNK1 and 1.3 nM for MNK2) and demonstrated in vivo efficacy [2]. Procurement of the precise 5-methyl building block is therefore essential for fidelity to published structure-activity relationships (SAR) and for ensuring the reproducibility of these optimized pharmacological profiles.

Quantitative Evidence for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one-Based Inhibitors in Oncology Drug Discovery


Potency and Selectivity of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one-Based BRD4 BD2 Inhibitors vs. BRD4 BD1

A derivative of 5-methyl-Furo[3,2-c]pyridin-4(5H)-one, compound XY153, demonstrated potent and selective inhibition of the second bromodomain (BD2) of BRD4. This establishes the core scaffold's capacity for high target engagement and isoform selectivity. [1]

BRD4 BET inhibitor BD2-selectivity oncology

Cellular Anti-Proliferative Efficacy of a 5-methyl-Furo[3,2-c]pyridin-4(5H)-one-Based BRD4 BD2 Inhibitor vs. Normal Cells

The same derivative, compound 8l (XY153), exhibited potent anti-proliferative activity against the acute myeloid leukemia (AML) cell line MV4-11, while displaying weak cytotoxicity against normal lung fibroblasts. This suggests a favorable therapeutic window for the compound class. [1]

Antiproliferative BRD4 leukemia cancer cell line

In Vitro and In Vivo Efficacy of a 5-methyl-Furo[3,2-c]pyridin-4(5H)-one-Based MNK1/2 Inhibitor in Colorectal Cancer Models

A furo[3,2-c]pyridine-containing compound (Compound 34), which is based on the target scaffold, was developed as a potent MNK1/2 inhibitor. It demonstrated low nanomolar biochemical potency, on-target cellular activity, and significant in vivo tumor growth inhibition. [1]

MNK1 MNK2 kinase inhibitor colorectal cancer in vivo

Key Research and Procurement Scenarios for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one


Scaffold for Structure-Based Design of Selective BRD4 BD2 Inhibitors

This compound is the essential starting material for synthesizing a series of potent and selective BRD4 BD2 inhibitors as reported by Li et al. [1]. Procuring this specific building block is critical for any research group seeking to replicate, validate, or optimize the published SAR for BD2-selective BET inhibitors. Using a different core would invalidate the design and likely result in a loss of the 354-fold selectivity over BD1 [1].

Development of Next-Generation MNK1/2 Kinase Inhibitors for Oncology

For oncology drug discovery programs targeting the MNK-eIF4E signaling axis, this compound is the validated core scaffold for generating potent MNK1/2 inhibitors. As demonstrated by lead compound 34, this scaffold has yielded inhibitors with low nanomolar potency, cellular target engagement, and in vivo efficacy in colorectal cancer models [2]. The 5-methyl-furo[3,2-c]pyridin-4(5H)-one core is essential for the binding interactions that confer this activity.

Advanced Intermediate for Proprietary cMET/RON Kinase Inhibitor Synthesis

This compound is a key building block in the synthesis of novel 6-aminofuro[3,2-c]pyridines, a class that includes orally efficacious cMET and RON kinase inhibitors like OSI-296 [3]. Procurement of the correct N-5-methylated pyridinone is non-negotiable for medicinal chemists following established synthetic routes to this class of dual kinase inhibitors, ensuring fidelity to the reported pharmacological profile and avoiding time-consuming re-optimization of synthetic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-Furo[3,2-c]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.